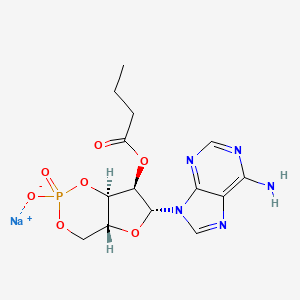

2'-O-MB-CAMP sodium salt

Description

Overview of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Ubiquitous Second Messenger

Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger molecule crucial for intracellular signal transduction. wikipedia.orgnumberanalytics.com Discovered in the mid-1950s by Earl Sutherland, an achievement that later earned him a Nobel Prize, cAMP is a derivative of adenosine triphosphate (ATP). nih.govwikipedia.org It plays a pivotal role in relaying the effects of various extracellular signals, such as hormones and neurotransmitters, that cannot permeate the cell membrane. wikipedia.org This small, water-soluble molecule is integral to a vast array of biological processes. nih.gov

The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase, which is often activated by G protein-coupled receptors (GPCRs) in response to external stimuli. wikipedia.orgpatsnap.com Once produced, cAMP diffuses through the cytoplasm and mediates its effects by binding to and activating specific downstream effector proteins. numberanalytics.com The signaling is terminated by the action of phosphodiesterase (PDE) enzymes, which hydrolyze cAMP to adenosine 5'-monophosphate (5'-AMP), a non-signaling molecule. nih.gov This tightly regulated cycle of synthesis and degradation ensures that cellular responses to external signals are both rapid and transient. patsnap.com

Fundamental Roles of cAMP in Diverse Intracellular Processes and Signal Transduction Networks

The influence of cAMP extends to a wide spectrum of cellular functions, highlighting its importance in maintaining cellular homeostasis and responding to environmental changes. numberanalytics.comnih.gov It is a key regulator of metabolism, including processes like the breakdown of glycogen (B147801) and fat. wikipedia.org Furthermore, cAMP is involved in the regulation of gene expression, cell growth and differentiation, and immune function. nih.govnih.gov

In the nervous system, cAMP signaling is essential for processes such as the synthesis of neurotransmitters and the modulation of synaptic plasticity, which is fundamental for learning and memory. wikipedia.orgnih.gov It also regulates the function of ion channels, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby influencing neuronal excitability. wikipedia.org The main downstream targets of cAMP include Protein Kinase A (PKA), Exchange proteins activated by cAMP (Epac), and cyclic nucleotide-gated ion channels. nih.govcusabio.com Through these effectors, cAMP participates in complex signaling networks, often cross-talking with other second messengers like calcium ions (Ca2+). patsnap.comnih.gov

Historical Context and Development of Synthetic cAMP Analogs as Investigative Pharmacological Tools

The discovery of cAMP's central role in signal transduction spurred the development of synthetic analogs to probe its complex pathways. bmglabtech.com Researchers sought to create molecules that could mimic or modulate the effects of endogenous cAMP, allowing for a more detailed investigation of its mechanisms of action. These synthetic analogs have become invaluable pharmacological tools for dissecting the specific roles of cAMP's downstream effectors, PKA and Epac. biolog.deplos.org

The development of these analogs has focused on modifying different parts of the cAMP molecule to alter properties such as membrane permeability, resistance to hydrolysis by phosphodiesterases (PDEs), and selective activation of its target proteins. biolog.debiolog.de For instance, some analogs are designed to be more lipophilic than cAMP, allowing them to cross cell membranes more readily. Others are engineered to be resistant to degradation by PDEs, prolonging their signaling effects. biolog.de A significant advancement has been the creation of analogs that selectively activate either PKA or Epac, which has been instrumental in elucidating the distinct signaling cascades initiated by each of these effector proteins. plos.orgnih.gov

Specific Introduction to 2'-O-MB-cAMP Sodium Salt as a Key Research Compound

Among the array of synthetic cAMP analogs, this compound, also known as 2'-O-Monobutyryl-cAMP sodium salt, has emerged as a significant compound in research. biolog.de It is characterized as a lipophilic precursor to cAMP. biolog.de This property allows it to more easily permeate cell membranes compared to the highly polar native cAMP molecule.

Once inside the cell, 2'-O-MB-cAMP is metabolically activated by intracellular esterases, which cleave the monobutyryl group from the 2'-position of the ribose sugar. biolog.de This enzymatic action releases unmodified cAMP and butyrate (B1204436). biolog.de The localized, intracellular release of cAMP allows researchers to study its effects with greater spatial and temporal control. This characteristic makes 2'-O-MB-cAMP a valuable tool for investigating the myriad of cellular processes regulated by cAMP.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H17N5NaO7P |

|---|---|

Molecular Weight |

421.28 g/mol |

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |

InChI Key |

GIHLXWZLZUNUHO-HOLUKZPASA-M |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |

Origin of Product |

United States |

Chemical and Physical Properties of 2 O Mb Camp Sodium Salt

The utility of 2'-O-MB-cAMP sodium salt as a research tool is intrinsically linked to its specific chemical and physical characteristics. These properties facilitate its application in cellular and molecular biology studies.

| Property | Value | Source(s) |

| Synonyms | 2'-O-Monobutyryladenosine-3',5'-cyclic monophosphate, sodium salt | biolog.de |

| Molecular Formula | C₁₄H₁₇N₅O₇P · Na | biolog.de |

| Molecular Weight | 421.28 g/mol | bioscience.co.ukdcchemicals.com |

| CAS Number | 55443-13-5 | biolog.debioscience.co.uk |

| Appearance | White to off-white solid or powder | cymitquimica.com |

| Purity | ≥ 97% by HPLC | biolog.de |

| Solubility | Soluble in water | cymitquimica.com |

| Storage Temperature | -20°C | biolog.de |

| Lipophilicity | 1.93 | biolog.de |

| Maximum Absorption (λmax) | 259 nm | biolog.de |

| Molar Extinction Coefficient (ε) | 15000 L·mol⁻¹·cm⁻¹ | biolog.de |

Role in Specific Biological Pathways and Cellular Functions

Regulation of Cell Growth, Proliferation, and Survival in Experimental Models

The commitment to cellular proliferation requires extensive metabolic reprogramming to support the accumulation of biomass. nih.gov This involves acquiring sufficient nutrients like glucose, amino acids, and lipids to fuel cell growth and manage the associated redox challenges. nih.gov The cAMP pathway, which is activated by compounds like 2'-O-MB-cAMP, is deeply integrated into this regulatory network. In various cell types, analogs of cAMP have been shown to influence cell growth and proliferation. For instance, in rat glial cells, exposure to dibutyryl-cAMP, a related cell-permeable cAMP analog, resulted in the inhibition of cell growth. cellsignal.com Conversely, studies on pluripotent stem cells have shown that environmental stressors can trigger signaling pathways that regulate gene expression and protein synthesis to maintain cell survival and function. mdpi.com The cAMP signaling pathway can have counteracting effects on cell proliferation and differentiation, often acting in concert with or in opposition to other signaling molecules like the exchange protein directly activated by cAMP (EPAC). nih.gov

Induction and Modulation of Cellular Differentiation and Morphogenesis

The intracellular elevation of cAMP is a well-established trigger for the differentiation of various cell lineages. By acting as a precursor to cAMP, 2'-O-MB-cAMP sodium salt serves as a valuable tool for inducing and studying these complex morphological and functional changes in vitro.

Elevated intracellular cAMP levels are known to promote neurite outgrowth and extension, a critical process in neuronal development and regeneration. nih.gov While cAMP analogs alone may not be sufficient to induce a full neuritic network in cell lines like PC12 pheochromocytoma cells, they significantly potentiate the effects of nerve growth factor (NGF). nih.gov The combination of NGF with agents that increase cAMP, such as forskolin (B1673556) or cAMP analogs, rapidly stimulates the initial stages of neurite outgrowth. nih.govscispace.com Research indicates that the cAMP-mediated promotion of neurite outgrowth occurs through the activation of protein kinase A (PKA). nih.gov Dibutyryl-cAMP, a compound that also elevates intracellular cAMP, has been shown to induce neurite outgrowth in PC12 cells and promote intrinsic axon growth in both peripheral and central nervous systems. stemcell.com

| Cell Model | Compound Used | Observed Effect on Neuronal Differentiation | Reference(s) |

| Cultured Rat Motoneurons | Forskolin, dibutyryl cAMP, IBMX, rolipram | Increased neurite outgrowth and extension via PKA activation. | nih.gov |

| PC12 Cells | Dibutyryl cAMP in combination with NGF | Potentiated the initiation of neurite outgrowth. | nih.govscispace.com |

| PC12 Cells | Dibutyryl-cAMP | Stimulates neurite outgrowth. | stemcell.com |

The differentiation of astrocytes, a key type of glial cell in the central nervous system, is marked by the increased expression of Glial Fibrillary Acidic Protein (GFAP). serbiosoc.org.rs Elevating intracellular cAMP is a known method to induce this astrocytic differentiation. nih.gov Studies using the related compound N(6),2'-O-dibutyryl cAMP (Bt(2)AMP) in C6 glioma cells have shown that it induces the expression of GFAP. nih.gov This process is mediated by the autocrine secretion of interleukin-6 (IL-6), which in turn activates the STAT3 transcription factor, a key player in activating the GFAP promoter. nih.gov Neutralizing IL-6 was found to dramatically reduce the cAMP-induced expression of GFAP. nih.gov Further research in B92 glial cells demonstrated that cAMP-elevating agents lead to the induction of GFAP through the activation of both PKA and/or Epac. serbiosoc.org.rs Similarly, treating rat glial cells with dibutyryl-cAMP inhibited cell growth and increased GFAP levels, pushing the cells toward an astrocytic phenotype. cellsignal.com

| Cell Model | Compound Used | Key Findings in Astrocytic Differentiation | Reference(s) |

| C6 Glioma Cells | N(6),2'-O-dibutyryl cAMP (Bt(2)AMP) | Induced GFAP expression via an autocrine IL-6/STAT3 pathway. | nih.gov |

| B92 Glial Cells | cAMP-elevating drugs | Induced GFAP expression via PKA and/or Epac activation. | serbiosoc.org.rs |

| Rat Glial Cells | Dibutyryl-cAMP | Inhibited cell growth and increased GFAP levels. | cellsignal.com |

The differentiation of preadipocytes into mature adipocytes is a highly regulated process involving a cascade of gene expression changes. mdpi.com The cAMP signaling pathway plays a critical, synergistic role in this process. In 3T3-L1 preadipocytes, selective activation of PKA alone is not sufficient to promote adipogenesis. nih.gov However, when a PKA-activating analog like 6-MB-cAMP is combined with an Epac-activating analog (8-pCPT-2′-O-Me-cAMP), a synergistic effect is observed, leading to a high degree of differentiation into mature adipocytes. nih.gov This combined activation leads to the expression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as adipocyte markers like aP2. nih.govnih.gov Similar findings have been observed in human mesenchymal stem cells (hMADS), where the simultaneous activation of both PKA and Epac-dependent signaling is crucial for adipogenesis, even in the presence of strong inducers like insulin (B600854) and dexamethasone. plos.org

| Cell Model | Compounds Used | Effect on Adipocyte Differentiation | Key Gene Expression Changes | Reference(s) |

| 3T3-L1 Preadipocytes | 6-MB-cAMP (PKA activator) + 8-pCPT-2′-O-Me-cAMP (Epac activator) | Synergistically induced differentiation into mature adipocytes. | Increased PPARγ2, LXRα, C/EBPα, aP2. | nih.gov |

| Human Mesenchymal Stem Cells (hMADS) | 6-MB-cAMP (PKA activator) + 8-pCPT-2′-O-Me-cAMP (Epac activator) | Promoted adipocyte differentiation. | Expressions of RAPGEF3 (Epac1) and RAPGEF4 (Epac2) were detected. | plos.org |

Impact on Apoptosis and Cell Homeostasis in Cellular Research

The second messenger cAMP holds a dual role in the regulation of programmed cell death, or apoptosis, capable of being either pro-apoptotic or anti-apoptotic depending on the cell type and context. nih.gov The pro-apoptotic effects of cAMP are generally mediated through the activation of PKA, leading to changes in phosphorylation and gene expression that trigger the mitochondrial-dependent apoptosis pathway. nih.gov Conversely, the anti-apoptotic response to cAMP is often channeled through Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. nih.gov This dual functionality presents therapeutic possibilities; for instance, activating PKA-mediated pro-apoptosis could be beneficial in cancer treatment, while stimulating Epac could be useful in conditions where cAMP-promoted apoptosis is detrimental. nih.gov In specific models, such as podocytes, cAMP signaling has been shown to prevent apoptosis induced by agents like adriamycin, an effect mediated by the activation of PKA and subsequent mitochondrial fusion. nih.gov

Influence on Gene Expression Patterns and Transcriptional Regulation

A primary mechanism through which cAMP exerts its widespread effects is by modulating gene transcription. nih.gov The elevation of intracellular cAMP, following the metabolic conversion of 2'-O-MB-cAMP, activates PKA. Activated PKA then phosphorylates members of the cAMP-response element binding (CREB) protein family. nih.govyoutube.com Phosphorylated CREB binds to specific DNA sequences known as cAMP-response elements (CREs) located in the promoter or enhancer regions of target genes, thereby activating their transcription. youtube.com This PKA-CREB pathway is a principal mediator of cAMP-induced gene expression. nih.gov However, PKA-independent mechanisms also exist. nih.gov The influence of cAMP on gene expression is evident in various differentiation processes, such as adipogenesis, where it triggers a coordinated program of gene expression, including the upregulation of crucial transcription factors like PPARγ and C/EBPβ. nih.govmdpi.com

Modulation of Ion Channel Function and Intracellular Calcium Dynamics

The compound this compound serves as a lipophilic and membrane-permeable pro-agent for cyclic adenosine (B11128) monophosphate (cAMP). biolog.demedchemexpress.com Upon entering a cell, endogenous esterases cleave the monobutyryl group, releasing active cAMP. biolog.de Therefore, the effects of this compound on ion channel function and calcium dynamics are attributable to the actions of its active metabolite, cAMP. Cyclic AMP is a crucial second messenger that directly and indirectly regulates the activity of various ion channels and influences intracellular calcium homeostasis, primarily through two main effector pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). thieme-connect.comrug.nl

The modulation of ion channels by cAMP is a critical mechanism for controlling cellular excitability and signaling. nih.govepfl.ch One of the most well-characterized targets is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. nih.govnih.gov Furthermore, the interplay between cAMP and calcium signaling pathways is extensive, with cAMP influencing intracellular calcium levels through multiple mechanisms. nih.govplos.org

Influence on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are voltage-gated ion channels that play a key role in generating rhythmic activity in cardiac and neuronal pacemaker cells. researchgate.netelifesciences.org A defining feature of HCN channels is their dual activation by membrane hyperpolarization and direct binding of cyclic nucleotides, particularly cAMP, to a C-terminal cyclic nucleotide-binding domain (CNBD). nih.govnih.gov

The binding of cAMP to the CNBD allosterically modulates channel gating. researchgate.net Research indicates that the CNBD exerts a tonic inhibition on the channel's transmembrane core; the binding of cAMP relieves this inhibition, thereby promoting channel opening. nih.govresearchgate.net This modulation results in a depolarizing shift in the voltage-dependence of activation, allowing the channels to open more readily and rapidly at more positive potentials. epfl.chresearchgate.net This action accelerates the pacemaker depolarization, leading to an increased firing rate in cells like those of the sinoatrial node, which underlies the autonomic regulation of the heartbeat. elifesciences.org

The four isoforms of the HCN channel family (HCN1-4) exhibit differential sensitivity to cAMP. nih.gov HCN2 and HCN4 channels are highly sensitive, showing a significant positive shift (up to 20 mV) in their activation voltage upon cAMP binding. epfl.chnih.gov In contrast, the effect of cAMP on HCN1 is weaker, and it is reportedly absent in HCN3. nih.gov These differences in modulation contribute to the diverse physiological roles of HCN channel isoforms in various tissues. nih.gov

Regulation of Intracellular Calcium Dynamics

Cyclic AMP signaling pathways are intricately linked with the regulation of intracellular calcium ([Ca²⁺]i). nih.govpnas.org Activation of Epac proteins by cAMP is a significant PKA-independent mechanism for mobilizing intracellular calcium. sdbonline.org Studies using Epac-specific analogs have shown that Epac activation can trigger the release of Ca²⁺ from intracellular stores. researchgate.net This process can involve the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which acts on IP₃ receptors on the endoplasmic reticulum to release calcium. rug.nlsdbonline.org In some cells, Epac-mediated Ca²⁺ mobilization also involves ryanodine (B192298) receptors. researchgate.net

The PKA pathway also contributes to the regulation of [Ca²⁺]i. PKA can phosphorylate and thereby sensitize IP₃ receptors, amplifying Ca²⁺ release from the endoplasmic reticulum. plos.org Additionally, PKA can influence the activity of calcium pumps, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which sequesters calcium back into stores, and plasma membrane Ca²⁺-ATPases (PMCAs), which extrude calcium from the cell. plos.org

In specific cell types, such as pancreatic β-cells, the elevation of cAMP amplifies glucose-stimulated insulin secretion by modulating Ca²⁺ signaling. diva-portal.org Here, both PKA and Epac pathways contribute to Ca²⁺-induced exocytosis. diva-portal.org In cardiac myocytes, Epac activation has been linked to changes in the function of potassium channels, which indirectly affects calcium dynamics by altering the action potential duration. physiology.org The interplay is complex, as calcium itself can modulate cAMP signaling by affecting the activity of certain adenylyl cyclase and phosphodiesterase isoforms. nih.govplos.org This reciprocal modulation creates a robust signaling network that allows for fine-tuning of cellular responses. nih.gov

Table 1: Summary of Research Findings on cAMP-Mediated Modulation of Ion Channels and Calcium Dynamics

Enzymatic Interactions and Pharmacological Characteristics

Resistance to Phosphodiesterase (PDE) Hydrolysis

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in terminating cAMP-mediated signaling by hydrolyzing the 3',5'-phosphodiester bond of cAMP to form 5'-AMP. The structural modification in 2'-O-MB-cAMP, specifically the addition of a monobutyryl group at the 2'-hydroxyl position of the ribose moiety, is thought to confer resistance to this degradation.

Implications for Prolonged Intracellular cAMP Signaling

The resistance of cAMP analogs to PDE hydrolysis is a key factor in prolonging their intracellular signaling effects. While direct kinetic studies on the duration of signaling by 2'-O-MB-cAMP are not extensively detailed in the available literature, it is a well-established principle that PDE-resistant analogs can lead to a more sustained elevation of intracellular cyclic nucleotide levels compared to their rapidly hydrolyzed endogenous counterparts. This prolonged signaling can be advantageous in experimental settings, allowing for a more sustained activation of cAMP-dependent pathways. The chronic elevation of cAMP through methods like PDE inhibition has been shown to induce significant physiological adaptations, highlighting the importance of signal duration in cellular responses nih.gov.

Comparative Hydrolytic Stability Versus Endogenous cAMP

Table 1: Comparative Hydrolysis Rates of Cyclic Nucleotide Analogs by Phosphodiesterase

| Compound | Relative Hydrolysis Rate |

| cGMP | 4000 s⁻¹ |

| O2'-monobutyryl-cGMP | 140 s⁻¹ |

Data adapted from a study on cGMP analogs and phosphodiesterase, suggesting the potential for reduced hydrolysis of 2'-O-MB-cAMP due to its structural modification medchemexpress.com.

Relationship with Adenylyl Cyclase (AC) Activity and cAMP Generation

Adenylyl cyclases (AC) are enzymes responsible for the synthesis of cAMP from adenosine (B11128) triphosphate (ATP) wikipedia.orgcabidigitallibrary.org. The activation of AC, typically by G-protein coupled receptors, leads to an increase in intracellular cAMP levels nih.govnih.gov. However, 2'-O-MB-cAMP functions in a manner that is independent of adenylyl cyclase activity.

As a cell-permeable proagent, 2'-O-MB-cAMP is designed to bypass the need for AC activation to elevate intracellular cAMP concentrations sdbonline.org. Its lipophilic nature, conferred by the butyryl group, allows it to diffuse across the cell membrane. Once inside the cell, it is converted to active cAMP, effectively uncoupling the rise in intracellular cAMP from the conventional AC-mediated synthesis pathway. This characteristic makes 2'-O-MB-cAMP a useful tool for studying the downstream effects of cAMP signaling in isolation from the complexities of receptor and AC modulation.

Role as an Activatable Proagent and Esterase-Mediated Release of Active Metabolites

The primary mechanism of action of 2'-O-MB-cAMP is as an activatable proagent, or prodrug, of cAMP portlandpress.com. In its butyrylated form, it is biologically inactive. Upon entering the cell, the monobutyryl group is cleaved by intracellular esterases, enzymes that are ubiquitously present in the cytoplasm cabidigitallibrary.org. This enzymatic cleavage releases two active metabolites: authentic cAMP and butyrate (B1204436) biolog.de.

The release of cAMP allows it to interact with its downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), thereby initiating the corresponding signaling cascades thieme-connect.comnih.gov. The esterase-mediated activation is a key feature that ensures the generation of the active signaling molecule directly within the intracellular environment. This targeted delivery and activation mechanism contributes to its utility in experimental biology for the controlled elevation of intracellular cAMP.

Methodological Applications and Research Paradigms

Utilization as a Diagnostic Tool for Dissecting cAMP/PKA Signaling Pathways

The cAMP/PKA signaling pathway is a fundamental mechanism by which cells respond to external stimuli. nih.gov A multitude of hormones and neurotransmitters trigger the production of cAMP, which in turn activates PKA. nih.gov PKA then phosphorylates various target proteins, leading to changes in cellular processes like gene expression, metabolism, and cell growth. nih.govpatsnap.com

Given its central role, researchers need specific tools to investigate this pathway. 2'-O-MB-cAMP and its derivatives serve as such tools. By selectively activating PKA, they allow scientists to isolate and study the specific effects of this kinase. nih.gov This is crucial for understanding how the cAMP/PKA pathway contributes to both normal physiological functions and disease states. The specificity of this signaling is maintained through the differential expression, regulation, and subcellular localization of PKA subunits. nih.gov

Application in In Vitro Cellular and Tissue Culture Studies

In vitro studies, which are conducted in controlled laboratory environments using cells or tissues, are fundamental to biomedical research. nih.gov These studies allow for the detailed investigation of cellular processes that would be difficult or impossible to study in a whole organism. nih.govnih.gov The use of cell and tissue cultures provides a consistent and reproducible system for examining the effects of various compounds. nih.gov

2'-O-MB-cAMP and related cAMP analogs are widely used in these in vitro settings. sigmaaldrich.comresearchgate.net For example, N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (Bucladesine), a related compound, has been shown to induce neurite outgrowth in cell cultures. wikipedia.org In studies on bovine oocytes, the use of cAMP modulators like dbcAMP has been shown to improve the yield of blastocysts. researchgate.net These examples highlight how cAMP analogs are instrumental in manipulating and studying cellular behavior in a controlled manner.

Employment in Animal Model Studies for Investigating Pre-Clinical Phenotypes

Animal models are an essential step in the translation of basic research findings to potential clinical applications. nih.gov They allow researchers to study the effects of compounds in a whole, living organism, providing insights into potential therapeutic benefits and other physiological responses.

The Epac-selective cAMP analog, 8-pCPT-2'-O-Me-cAMP-AM, has been used in animal models to investigate its effects on renal function. medchemexpress.com Studies have shown that this compound can protect renal function from ischemia-induced injury by activating the Epac-Rap1 signaling pathway. medchemexpress.com This demonstrates the value of using specific cAMP analogs in animal models to explore their potential for treating diseases.

Comparative Analysis with Other Cyclic Nucleotide Analogs for Functional Specificity

To fully understand the function of 2'-O-MB-cAMP, it is useful to compare it with other cyclic nucleotide analogs. These comparisons help to highlight the specific properties and activities of each compound.

While 2'-O-MB-cAMP primarily acts through PKA, another class of cAMP analogs selectively activates a different protein called Exchange protein directly activated by cAMP (Epac). medchemexpress.comnih.gov 8-pCPT-2'-O-Me-cAMP is a well-known Epac-selective agonist. medchemexpress.comnih.govrndsystems.com This compound activates Epac1 with high affinity but is a weak activator of PKA. nih.gov This selectivity makes it an invaluable tool for distinguishing the effects of PKA from those of Epac.

For example, in pancreatic β-cells, 8-pCPT-2'-O-Me-cAMP has been shown to stimulate calcium release and exocytosis through an Epac-mediated mechanism that is independent of PKA. nih.gov This demonstrates the distinct signaling pathways that can be activated by different cAMP analogs.

Table 1: Comparison of PKA- and Epac-Selective cAMP Analogs

| Feature | 2'-O-MB-cAMP (and related PKA activators) | 8-pCPT-2'-O-Me-cAMP (Epac-selective agonist) |

|---|---|---|

| Primary Target | Protein Kinase A (PKA) nih.gov | Exchange protein directly activated by cAMP (Epac) medchemexpress.comnih.gov |

| Signaling Pathway | cAMP/PKA pathway nih.gov | Epac-Rap1 signaling pathway medchemexpress.com |

| Cellular Effects | Regulates cell growth, differentiation, metabolism nih.govpatsnap.com | Mediates calcium release, exocytosis, cell adhesion medchemexpress.comnih.gov |

| Research Use | Dissecting PKA-dependent cellular processes nih.gov | Differentiating Epac-mediated effects from PKA-mediated effects nih.gov |

Bucladesine, also known as dibutyryl-cAMP (DBcAMP), is another widely used cell-permeable cAMP analog. wikipedia.orgcellsignal.commedchemexpress.com Like 2'-O-MB-cAMP, it mimics the action of endogenous cAMP and is resistant to phosphodiesterase degradation. wikipedia.orginvivochem.com Bucladesine activates PKA and is used in a variety of research applications to induce physiological responses. patsnap.comcellsignal.com

However, there can be subtle differences in their mechanisms and effects. For instance, Bucladesine is metabolized within the cell to release butyrate (B1204436), which can have its own biological effects. invivochem.com This is an important consideration when interpreting the results of studies using this compound.

Table 2: Research Applications of Bucladesine

| Research Area | Finding |

|---|---|

| Neurobiology | Induces neurite outgrowth in cell cultures. wikipedia.org |

| Inflammation | Shows anti-inflammatory activity. cellsignal.commedchemexpress.com |

| Cell Differentiation | Induces astrocytic phenotype in glial cells. cellsignal.com |

| Gene Expression | Suppresses iNOS mRNA and protein expression in hepatocytes. cellsignal.com |

The specific biological activity of a cAMP analog is determined by its chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the cAMP molecule affect its ability to bind to and activate its target proteins. nih.gov

For example, modifications at the C-6 and C-8 positions of the adenine (B156593) ring have been shown to influence the selectivity of cAMP analogs for the two different cAMP-binding sites on the regulatory subunit of PKA. nih.gov Similarly, the addition of a 2'-O-methyl group confers selectivity for Epac over PKA. nih.gov These SAR studies are crucial for the rational design of new cAMP analogs with specific and potent activities, providing researchers with a more refined toolkit for probing cAMP signaling pathways. nih.govresearchgate.net

Future Directions and Unexplored Research Avenues

Elucidation of Novel Downstream Targets and Cross-Pathway Signaling Interactions

Future research will likely focus on identifying novel downstream effectors of the cAMP generated from 2'-O-MB-cAMP. While the canonical targets of cAMP, such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), are well-established, there is growing evidence for non-canonical cAMP signaling pathways. sdbonline.orgnih.gov For instance, studies have shown that metabolites of some cAMP analogs can induce cellular responses through cAMP-independent pathways. plos.org This suggests that the metabolic products of 2'-O-MB-cAMP, beyond just cAMP and butyrate (B1204436), could have their own unique biological activities that warrant investigation.

Moreover, the interplay between the cAMP pathway and other major signaling cascades is a critical area for future exploration. The complexity of cellular responses often arises from the integration of multiple signaling inputs. nih.gov Research into how the elevation of intracellular cAMP, through the application of 2'-O-MB-cAMP, influences pathways such as the MAPK/ERK pathway or PI3K/Akt pathway will provide a more holistic understanding of its cellular effects. researchgate.netbiolog.de Investigating these cross-pathway interactions is essential for predicting the full spectrum of biological responses to 2'-O-MB-cAMP.

Advanced Investigations into the Compartmentalized Nature of cAMP Signaling

The concept of cAMP signaling compartmentalization, where cAMP signals are localized to specific subcellular microdomains, has revolutionized our understanding of its specificity. frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgfrontiersin.org These microdomains are shaped by the localized activity of adenylyl cyclases (ACs), phosphodiesterases (PDEs), and A-kinase anchoring proteins (AKAPs), which create distinct signaling hubs within the cell. frontiersin.orgroyalsocietypublishing.orgphysiology.orgportlandpress.com

Future studies using 2'-O-MB-cAMP could employ advanced imaging techniques, such as Förster Resonance Energy Transfer (FRET)-based biosensors targeted to specific subcellular locations, to dissect how this prodrug contributes to the dynamics of these cAMP microdomains. nih.gov By observing the spatiotemporal patterns of cAMP elevation in different compartments following 2'-O-MB-cAMP administration, researchers can gain insights into how a global increase in a cAMP precursor is translated into localized signaling events. This is particularly relevant in understanding how 2'-O-MB-cAMP might differentially affect processes in the cytosol, nucleus, or near the plasma membrane. frontiersin.org

Rational Design and Synthesis of Novel Analogues for Enhanced Pathway Specificity

The development of cAMP analogs with improved selectivity for specific downstream effectors is a major goal in the field. mdpi.comnih.govresearchgate.net While 2'-O-MB-cAMP is a general cAMP donor, the rational design of novel analogs based on its structure could lead to compounds with enhanced specificity for either PKA or Epac. This could be achieved by modifying the butyryl group or other positions on the cAMP molecule to favor binding to one effector over the other. nih.gov

Furthermore, the synthesis of novel analogs could also aim to modulate their membrane permeability and susceptibility to phosphodiesterases, thereby controlling the duration and localization of the cAMP signal. mdpi.com The development of such "fine-tuned" cAMP prodrugs would provide more precise tools for dissecting the distinct roles of PKA and Epac in various cellular processes. researchgate.netbiolog.denih.gov

Integration into High-Throughput Screening Platforms for Modulators of cAMP Signaling

The use of 2'-O-MB-cAMP can be extended to high-throughput screening (HTS) platforms designed to identify novel modulators of the cAMP signaling pathway. nih.govpromega.comnih.govnih.govnih.gov By providing a reliable method for elevating intracellular cAMP levels, 2'-O-MB-cAMP can be used to screen for compounds that either enhance or inhibit the effects of cAMP. Such screens could identify new phosphodiesterase inhibitors, allosteric modulators of PKA or Epac, or compounds that affect the downstream targets of these proteins.

Bioluminescence- or FRET-based HTS assays that directly measure cAMP levels are well-suited for this purpose. promega.comnih.govfrontiersin.org The integration of 2'-O-MB-cAMP into these platforms would facilitate the discovery of new chemical probes and potential therapeutic agents that target the cAMP pathway.

Application in Systems Biology Approaches for Comprehensive Network Analysis

A systems biology approach, which integrates experimental data with computational modeling, offers a powerful framework for understanding the complex network of interactions governed by cAMP signaling. nih.govnih.govscispace.comcoursera.org Data generated from studies using 2'-O-MB-cAMP, such as changes in gene expression, protein phosphorylation, and metabolite levels, can be used to construct and refine computational models of the cAMP signaling network.

These models can then be used to predict how the network will respond to different stimuli or perturbations, identify key nodes and control points within the network, and generate new hypotheses for experimental validation. nih.govnih.gov By applying a systems-level perspective to the effects of 2'-O-MB-cAMP, researchers can move beyond a linear view of the cAMP pathway and gain a more comprehensive understanding of its role in cellular regulation.

Table 1: Investigated Downstream and Interacting Pathways

| Pathway | Potential Interaction with cAMP Signaling | Key Research Findings |

| MAPK/ERK Pathway | cAMP can either activate or inhibit ERK, depending on the cellular context and the specific effectors involved (PKA vs. Epac). researchgate.netbiolog.de | In some cell types, cAMP-induced activation of ERK is mediated by PKA and Ras, not by the Epac-Rap1 axis. biolog.de |

| PI3K/Akt Pathway | Cross-talk exists between the cAMP and PI3K/Akt pathways, influencing cell survival and metabolism. | Specific interactions and dependencies are cell-type specific and require further elucidation. |

| Calcium Signaling | cAMP can modulate intracellular calcium levels through various mechanisms, including the phosphorylation of ion channels and the activation of Epac. | Epac-selective cAMP analogs have been shown to influence Ca2+-induced Ca2+ release and exocytosis. researchgate.net |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2'-O-MB-CAMP sodium salt with high purity, and how can purity be validated?

- Methodology :

- Synthesis should follow established protocols for cyclic nucleotide analogs, incorporating controlled esterification at the 2'-O position with butyryl groups. Post-synthesis, purify the compound via reverse-phase HPLC (≥99% purity) and confirm identity using mass spectrometry (molecular weight: 430.08 g/mol for unmodified analogs; adjust for butyryl substitution) .

- Validate purity using tandem LC-MS to detect impurities like unmodified cAMP or byproducts (e.g., decarboxylated derivatives) .

Q. How should researchers assess the solubility and stability of this compound in biological buffers?

- Methodology :

- Test solubility in DMSO (recommended stock solvent) and aqueous buffers (e.g., PBS, pH 7.4) via serial dilution. For stability, conduct time-course experiments under varying temperatures (4°C vs. 37°C) and pH conditions (4–9), monitoring degradation via UV-Vis spectroscopy (λmax ~260 nm for adenosine analogs) .

- Classify solubility using standardized protocols (e.g., OECD guidelines) and report uncertainties in molar extinction coefficients .

Advanced Research Questions

Q. How can contradictory data on the efficacy of this compound in modulating protein kinase A (PKA) activity be resolved?

- Methodology :

- Experimental Design :

- Use isoform-specific PKA inhibitors (e.g., H89 for PKA-Cα) to isolate confounding effects.

- Quantify intracellular cAMP levels via ELISA or FRET-based sensors (e.g., Epac-based probes) to correlate exogenous 2'-O-MB-CAMP concentrations with activity .

- Data Analysis :

- Apply multivariate regression to account for variables like cell permeability (e.g., use esterase-resistant analogs) and serum protein binding .

- Replicate findings across ≥3 independent experiments with blinded analysis to minimize bias .

Q. What strategies optimize the delivery of this compound in tissue-specific models (e.g., neuronal vs. epithelial cells)?

- Methodology :

- Formulation : Test permeability enhancers (e.g., cell-penetrating peptides) or nanoencapsulation to improve bioavailability in low-permeability tissues .

- Dose-Response : Perform transcriptomic profiling (RNA-seq) to identify off-target effects at supraphysiological doses (>100 µM) .

- Validation : Use orthogonal assays (e.g., electrophysiology for ion channel modulation) to confirm specificity .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in this compound bioactivity?

- Methodology :

- Implement quality control (QC) protocols:

- Chemical Consistency : NMR or FT-IR to verify structural integrity (e.g., butyryl group presence at 2'-O) .

- Functional QC : Standardize cellular assays (e.g., luciferase reporters under cAMP-responsive promoters) to benchmark activity across batches .

Q. What analytical techniques are recommended for detecting metabolite interference in this compound assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.